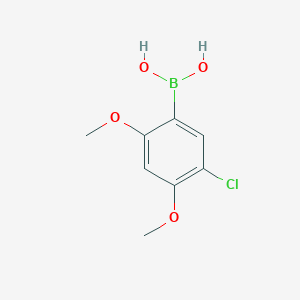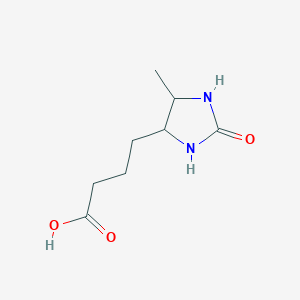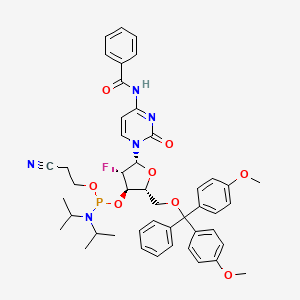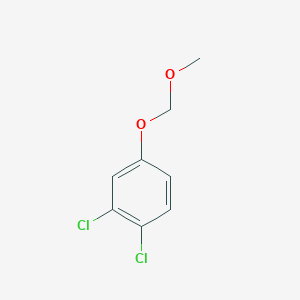
1,2-Dichloro-4-(methoxymethoxy)benzene
Übersicht
Beschreibung
“1,2-Dichloro-4-(methoxymethoxy)benzene” is a chemical compound with the CAS Number: 139884-18-7 . It has a molecular weight of 207.06 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8Cl2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Wirkmechanismus
The mechanism of action of 1,2-Dichloro-4-(methoxymethoxy)benzene in cancer cells is not fully understood. However, it has been proposed that this compound induces cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases (CDKs) and upregulating the expression of pro-apoptotic proteins. Additionally, this compound has been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In a study published in the journal Toxicology Letters, this compound was found to have no adverse effects on the growth of human skin cells or the viability of zebrafish embryos. Additionally, this compound has been shown to have anti-inflammatory properties in vitro, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Dichloro-4-(methoxymethoxy)benzene in lab experiments is its low toxicity. This allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, this compound is a relatively stable compound, which makes it easier to handle and store. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1,2-Dichloro-4-(methoxymethoxy)benzene. One area of interest is in the development of new anti-cancer therapies that utilize this compound as a photosensitizer. Additionally, this compound may have potential applications in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4-(methoxymethoxy)benzene has been studied for its potential applications in medicinal chemistry. It has been found to have anti-cancer properties, specifically against breast cancer cells. In a study published in the Journal of Medicinal Chemistry, this compound was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to kill cancer cells.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2-dichloro-4-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJJEDMQNSSDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



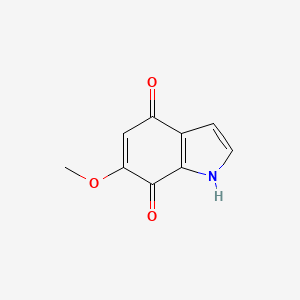

![Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester](/img/structure/B3347522.png)
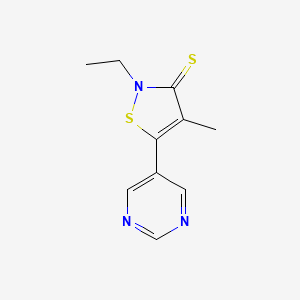

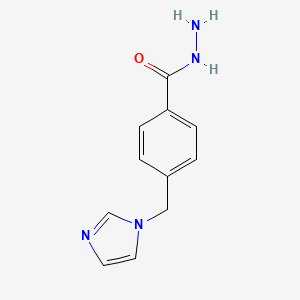
![1-Azabicyclo[2.2.2]oct-2-ene](/img/structure/B3347548.png)
